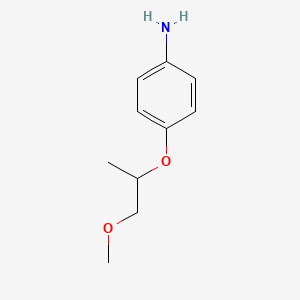

4-(2-Methoxy-1-methyl-ethoxy)-phenylamine

Description

Significance of Aromatic Amines and Ether Linkages in Contemporary Chemical Research

Aromatic amines, or anilines, are a cornerstone of modern organic chemistry. They serve as essential precursors and intermediates in the synthesis of a vast array of materials and biologically active compounds. The amino group attached to an aromatic ring is a versatile functional handle for various chemical transformations, including diazotization to form dyes and coupling reactions to create complex molecular scaffolds. mdpi.comresearchgate.net They are fundamental to the production of pharmaceuticals, agrochemicals, and polymers. researchgate.net

Ether linkages (R-O-R') are also of great importance in chemical research. They are prevalent in natural products and are known for their general stability. researchgate.net In medicinal chemistry, the incorporation of an ether group can enhance a drug's metabolic stability and modify its solubility and ability to cross biological membranes. researchgate.net This makes the ether functional group a key component in the design of new therapeutic agents.

Importance of Chirality in Substituted Phenylamine Derivatives

The structure of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine contains a chiral center at the carbon atom in the ethoxy side chain to which the methyl group is attached. Chirality, or the "handedness" of a molecule, is a critical consideration in many areas of chemistry, particularly in pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects.

For substituted phenethylamine (B48288) derivatives, a class of compounds related to phenylamines, chirality plays a crucial role in their pharmacological effects. wikipedia.org These compounds can interact with biological receptors that are themselves chiral, leading to different binding affinities and downstream effects for each enantiomer. Therefore, the synthesis of single enantiomers of chiral compounds is a significant focus in modern drug discovery and development. While specific research into the enantiomers of this compound is not widely available, the presence of a chiral center suggests that its biological interactions could be stereospecific.

Structural Features and Core Research Focus of this compound within Organic Chemistry

The core structure of this compound combines the reactivity of an aromatic amine with the stability and modifying properties of an ether linkage, along with the stereochemical complexity of a chiral center. This unique combination of features makes it a subject of interest for several research applications.

Structural Features:

Aromatic Amine: The primary amine group on the phenyl ring allows for a range of synthetic modifications, making it a useful building block for larger, more complex molecules.

Ether Linkage: The ether group provides chemical stability and can influence the compound's physical properties, such as its solubility and boiling point.

Chiral Center: The stereocenter in the side chain introduces the possibility of stereoselective synthesis and applications.

The primary research focus for a compound with this structure would likely be as an intermediate in the synthesis of more complex target molecules. Its potential applications could span medicinal chemistry, where it might be incorporated into new drug candidates, and materials science, for example, in the synthesis of novel dyes or polymers. While detailed research on this specific compound is limited, its structural components suggest a versatility that is highly valued in organic synthesis.

Table 2: Summary of Key Structural Components and Their Significance

| Structural Component | Significance in Organic Chemistry |

| Phenylamine Core | Versatile precursor for pharmaceuticals, dyes, and polymers. researchgate.net |

| Ether Linkage | Confers stability and modifies physicochemical properties. researchgate.net |

| Chiral Center | Allows for stereospecific interactions in biological systems. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-methoxypropan-2-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMLZWMDNHDUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methoxy 1 Methyl Ethoxy Phenylamine and Analogous Structures

General Synthetic Strategies for Arylamines and Ether-Substituted Anilines

The construction of ether-substituted anilines involves the formation of two critical bonds: the carbon-nitrogen bond of the arylamine and the carbon-oxygen bond of the aryl ether. The synthetic approach can be designed to form these bonds in various orders, utilizing a range of established chemical reactions.

Schiff Base Reduction Routes for Secondary Amine Precursors

A robust and widely used method for preparing secondary amines is the reduction of imines, commonly known as Schiff bases. designer-drug.com This two-step process typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form the Schiff base, which is then reduced to the corresponding secondary amine. nih.govjetir.org

The initial condensation is often catalyzed by a small amount of acid and proceeds by forming a carbinolamine intermediate that subsequently dehydrates to yield the C=N double bond of the imine. jetir.org For the synthesis of precursors to the target molecule, an appropriately substituted aniline (B41778) could be reacted with an aldehyde.

The subsequent reduction of the imine is a critical step. While various reducing agents can be employed, difficulties can sometimes arise due to the instability or insolubility of the imine intermediate. designer-drug.comresearchgate.net Common and effective reducing agents include sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. nih.govmdpi.com The choice of reducing agent can be crucial for chemoselectivity, especially in molecules with multiple reducible functional groups. nih.gov The process can be performed in a stepwise manner, where the Schiff base is isolated, or as a direct reductive amination where the amine, carbonyl compound, and reducing agent are combined in a single pot. nih.gov

| Reducing Agent | Typical Reaction Conditions | Notes | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | A common, mild reducing agent. Often used for pre-formed imines. | mdpi.com |

| Sodium Triacetoxyborohydride (STAB) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temperature | Particularly effective for direct reductive amination; milder and more selective than sodium cyanoborohydride. | nih.gov |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or Ethanol, H₂ atmosphere | An efficient method that can sometimes lead to the reduction of other functional groups (e.g., nitro groups). | designer-drug.comnih.gov |

| Hydrazine Hydrate/Raney Nickel | Ethanol, Reflux | Selectively reduces the azomethine C=N bond without affecting a nitrogen-containing heteroaromatic ring. | researchgate.net |

Hydroxylamine Rearrangements to Primary Aryl Amines (e.g., Stieglitz Rearrangement)

Molecular rearrangements offer an alternative pathway to arylamines. The Stieglitz rearrangement, first reported in 1913, is a 1,2-rearrangement of amine derivatives to form imines. wikipedia.org This reaction is analogous to the Beckmann rearrangement but involves a carbon-to-nitrogen shift to a nitrogen atom. wikipedia.org The resulting imine can then be hydrolyzed to yield a primary amine and a carbonyl compound.

The classical Stieglitz rearrangement involves the treatment of triaryl hydroxylamines with an activating agent like phosphorus pentachloride. This activation converts the hydroxyl group into a better leaving group, facilitating the migration of an aryl group to the electron-deficient nitrogen, which yields a triaryl imine (a Schiff base). wikipedia.org

The scope of the "Stieglitz rearrangement" has broadened to include a variety of rearrangement reactions of activated amines to imines. wikipedia.org Substrates can include N-haloamines, azides, and other derivatives. wikipedia.orgresearchgate.net For example, the rearrangement of organic azides can be initiated thermally or with acid, releasing molecular nitrogen as an irreversible step and driving the reaction forward. wikipedia.org While this method is powerful, its application to the direct synthesis of a specific primary arylamine like 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine would require a carefully designed precursor where the desired aryl group is the migrating group.

Nucleophilic Aromatic Substitution Approaches for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for forming aryl ethers and attaching nitrogen nucleophiles to aromatic rings. fishersci.co.ukchemistrysteps.com The reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halide. chemistrysteps.com

The SNAr mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group. In the subsequent elimination step, the leaving group is expelled, restoring the aromaticity of the ring. chemistrysteps.com

For the synthesis of a molecule like this compound, this strategy could be employed in two primary ways:

Ether formation followed by nitro reduction: A starting material like 4-fluoronitrobenzene can be reacted with the sodium salt of 2-methoxy-1-methylethanol. The alkoxide acts as the nucleophile, displacing the fluoride (B91410) to form the ether linkage. The nitro group, having served its role as the activating group, can then be readily reduced to the primary amine using standard methods like catalytic hydrogenation or reduction with metals such as tin or iron in acidic conditions. chemistrysteps.com

Amination of an aryl ether: An alternative, though often less common, route would involve starting with an aryl ether that already contains a leaving group and an activating group, and then introducing the amine functionality via SNAr.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide (with EWG) | Amine | Ethanol, K₂CO₃, Reflux, 8-24h | Aniline Derivative | fishersci.co.uk |

| Aryl Halide (with EWG) | Alcohol/NaH | THF, 25-100°C, 8-24h | Aryl Ether | fishersci.co.uk |

| Fluorobenzene (with meta-EWG) | Amine | DMSO, 100°C, 60h | meta-Substituted Aniline | sci-hub.se |

Enantioselective Synthesis of Chiral Aromatic Amines

Chiral amines are of immense importance, as they are integral structural components in approximately 40-45% of small-molecule pharmaceuticals. nih.gov The specific stereochemistry of these amines is often critical for their biological activity. Consequently, the development of enantioselective synthetic methods is a highly sought-after goal in organic chemistry. rochester.edu While traditional methods like chiral resolution are still used, catalytic asymmetric synthesis offers a more efficient and sustainable approach. nih.gov

Biocatalytic Approaches for Asymmetric C-N Bond Formation

In recent years, biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering reactions that proceed with high selectivity under mild, environmentally benign conditions. nih.govnih.gov Enzymes, as natural catalysts, have been engineered and repurposed to catalyze a wide range of chemical transformations, including the formation of C-N bonds. researchgate.netnih.gov The use of engineered enzymes can address long-standing challenges in traditional catalysis, providing access to complex chiral molecules with high optical purity. nih.govrenewable-carbon.eu

A novel and promising biocatalytic strategy for the asymmetric synthesis of chiral amines is the insertion of a carbene into the N-H bond of an amine. rochester.edunih.gov Hemoproteins, such as myoglobin (B1173299) and cytochrome P450, have been successfully engineered to catalyze these abiological carbene transfer reactions. nih.govqub.ac.ukresearchgate.net

In this process, an engineered enzyme, often containing an iron-heme cofactor, reacts with a diazo compound (a carbene precursor) to generate a highly reactive iron-porphyrin carbene intermediate. qub.ac.ukresearchgate.net This intermediate then reacts with an amine substrate, such as an aniline derivative, to form a new C-N bond via N-H insertion. nih.gov The chiral environment of the enzyme's active site dictates the facial selectivity of the attack, leading to the formation of one enantiomer of the product in excess. rochester.edu

Researchers have successfully developed engineered myoglobin variants that catalyze the N-H insertion of 2-diazopropanoate esters into various anilines, yielding chiral α-amino acid precursors. Through directed evolution and tuning of the diazo reagent, high yields and enantiomeric excesses (ee) of up to 82% have been achieved. rochester.edunih.gov Furthermore, by identifying different enzyme variants, it is possible to access both enantiomers of the desired product, highlighting the versatility of this biocatalytic approach. rochester.edu

| Enzyme Variant | Aniline Substrate | Diazo Reagent | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Mb(L29S, H64V, V68A) | Aniline | Ethyl 2-diazopropanoate | 99 | 75 | rochester.edunih.gov |

| Mb(L29S, H64V, V68A) | 4-Methoxyaniline | Ethyl 2-diazopropanoate | 99 | 82 | rochester.edunih.gov |

| Mb(L29S, H64V, V68A) | 4-Chloroaniline | Ethyl 2-diazopropanoate | 99 | 72 | nih.gov |

| Mb(L29F, H64V, V68A) | 4-Methoxyaniline | Ethyl 2-diazopropanoate | 99 | -64 (opposite enantiomer) | rochester.edunih.gov |

This strategy represents a significant advance in asymmetric amine synthesis, providing a biocatalytic solution for forging C-N bonds that complements traditional chemical methods. nih.gov

Transaminase-Mediated Transformations for Chiral Amine Production

Transaminase biocatalysis has emerged as a powerful and green methodology for the asymmetric synthesis of chiral amines from prochiral ketones. masterorganicchemistry.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. libretexts.org The reaction can be driven towards the desired amine product by using an excess of the amine donor or by removing the ketone byproduct. chemistrysteps.com

The two main classes of transaminases used are (R)-selective and (S)-selective, allowing for the production of either enantiomer of the target amine. numberanalytics.com The general mechanism involves a "ping-pong-bi-bi" kinetic sequence where the amino donor first aminates the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the ketone substrate. numberanalytics.com

Table 1: Examples of Transaminase-Mediated Asymmetric Synthesis of Chiral Amines

| Prochiral Ketone Substrate | Amine Donor | Transaminase Type | Chiral Amine Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Prositagliptin Ketone | Isopropylamine | Engineered (R)-selective | Sitagliptin intermediate | >99% | khanacademy.org |

| (4-Fluorophenyl)acetone | ortho-Xylylenediamine | (R)-selective ω-TA | (R)-1-(4-Fluorophenyl)propan-2-amine | >99% | libretexts.org |

This table presents data for analogous transaminase reactions to illustrate the general utility of the method.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Related Prochiral Substrates

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a highly efficient and atom-economical method for the synthesis of chiral amines. researchgate.net This approach typically utilizes catalysts based on iridium, rhodium, or ruthenium, complexed with chiral ligands. researchgate.netyoutube.com The direct hydrogenation of an imine formed from the corresponding ketone precursor of this compound would provide a direct route to the target molecule.

Iridium catalysts, in particular, have shown broad applicability for the asymmetric hydrogenation of N-aryl imines. wikipedia.org The choice of chiral ligand is crucial for achieving high enantioselectivity. A variety of phosphine-based ligands, such as those with a spiro backbone, have been developed for this purpose. wikipedia.org

A prominent industrial application of this technology is the synthesis of the herbicide (S)-metolachlor, which involves the iridium-catalyzed asymmetric hydrogenation of an N-aryl imine on a multi-ton scale. masterorganicchemistry.com This demonstrates the robustness and scalability of this synthetic strategy. masterorganicchemistry.com

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines

| Imine Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(COD)Cl]₂ / (Sc,Rp)-DuanPhos | N-(1-(4-methoxyphenyl)ethyl)aniline | 98% | fiveable.me |

| N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / PipPhos | N-(1-phenylethyl)aniline | >99% | wikipedia.org |

This table presents data for the asymmetric hydrogenation of analogous N-aryl imines to illustrate the general effectiveness of this synthetic method.

Asymmetric Alkylation and Other Stereoselective Transformations in Chiral Amine Synthesis

Asymmetric alkylation provides another versatile route to chiral amines. This can be achieved through the alkylation of chiral imines or enamines, where the stereoselectivity is controlled by a chiral auxiliary or a chiral catalyst. fiveable.me For the synthesis of compounds like this compound, this would involve the formation of an imine from a suitable precursor, followed by a stereoselective alkylation to introduce the methyl group at the chiral center.

The use of chiral auxiliaries, such as pseudoephenamine, has been shown to be effective in directing the stereochemical outcome of alkylation reactions of enolates derived from amides. wikipedia.org After the alkylation step, the chiral auxiliary can be cleaved to yield the desired chiral amine.

Catalytic asymmetric alkylation of enamines has also been developed as a powerful tool for the synthesis of α-branched chiral amines. masterorganicchemistry.com Nickel-catalyzed asymmetric reductive alkylation of enamines, for instance, allows for the coupling of enamines with alkyl halides with high regio- and enantioselectivity. libretexts.org

Derivatization Strategies for Synthetic Precursors and Intermediate Modifications

The functional groups present in this compound, namely the primary amine and the ether linkage, offer opportunities for a variety of chemical modifications to synthesize derivatives with potentially altered properties.

Functionalization of the Primary Amine Moiety

The primary amine group is a versatile functional handle for a range of chemical transformations, including N-alkylation, acylation, sulfonylation, and reductive amination.

N-Alkylation: The direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can sometimes be difficult to control and may result in over-alkylation. researchgate.net A more controlled method for introducing alkyl groups is through reductive amination.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for introducing specific acyl moieties.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamides are often crystalline solids and can be used as protecting groups for amines.

Reductive Amination: This powerful reaction allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. numberanalytics.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. numberanalytics.com This method is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides.

Table 3: Examples of Functionalization Reactions on Analogous 4-Alkoxyphenylamines

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| p-Anisidine | 4-(Dimethylamino)benzaldehyde, then NaBH₄ | Reductive Amination | 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline |

| Aniline | 3-Hydroxy-4-methoxybenzaldehyde, then NaBH₄ | Reductive Amination | 2-Methoxy-5-((phenylamino)methyl)phenol |

This table provides examples of reactions on analogous aromatic amines to illustrate the functionalization of the primary amine moiety.

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions.

Ether Cleavage: The carbon-oxygen bond of ethers can be broken by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com For an aryl alkyl ether like the target compound, this cleavage would typically yield a phenol (B47542) and an alkyl halide. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen atom. In the case of an aryl alkyl ether, the cleavage almost exclusively occurs at the alkyl-oxygen bond, as the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance effects.

The ether group also influences the reactivity of the aromatic ring. The alkoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution reactions. wikipedia.org This means that reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho and para to the ether linkage on the phenyl ring.

Computational Chemistry and Theoretical Investigations of 4 2 Methoxy 1 Methyl Ethoxy Phenylamine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic and Geometrical Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic distributions, and spectroscopic features with a high degree of accuracy. For a molecule like 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, these calculations can elucidate the interplay between its constituent functional groups—the phenylamine core, the ether linkage, and the alkyl chain.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized ground state geometry. This is typically achieved using methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.netresearchgate.net The optimization process minimizes the energy of the molecule with respect to the positions of its nuclei, yielding key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (amine) | 1.39 Å |

| C-O (ether) | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | C-N-H | 112.5° |

| C-O-C | 118.2° | |

| Dihedral Angle | C-C-O-C | 178.5° |

| Note: These values are illustrative and based on typical parameters for similar molecular structures. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine ring, particularly the nitrogen atom and the aromatic π-system. The LUMO, on the other hand, is likely distributed over the aromatic ring. The presence of the electron-donating amino and alkoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netmaterialsciencejournal.org

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

| EHOMO | -5.25 |

| ELUMO | -0.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Note: These values are illustrative and derived from computational studies on analogous aromatic amines. materialsciencejournal.org |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the amine group and the oxygen atoms of the ether linkage, due to the presence of lone pairs of electrons. The aromatic protons and the amine hydrogens would exhibit positive electrostatic potential. This information is critical for predicting intermolecular interactions and the initial steps of chemical reactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netnih.gov By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net The level of theory and basis set used, such as B3LYP/6-311++G(d,p), often provides a good correlation with experimental results, although a scaling factor may be applied to the calculated frequencies to improve the agreement. researchgate.netscirp.org

Key vibrational modes for this compound would include the N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, C-O stretching of the ether, and C-N stretching.

Table 3: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm-1) |

| N-H asymmetric stretch | 3505 |

| N-H symmetric stretch | 3410 |

| C-H aromatic stretch | 3050 - 3100 |

| C-H aliphatic stretch | 2950 - 2990 |

| C-N stretch | 1280 |

| C-O ether stretch | 1245 |

| Note: These are illustrative values based on typical frequencies for substituted anilines and ethers. researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. mdpi.comresearchgate.net By comparing the calculated chemical shifts with experimental data, the proposed structure of the molecule can be confirmed. ipb.pt The calculations are often performed for the molecule in a simulated solvent environment to better mimic the experimental conditions. researchgate.net

For this compound, the calculated chemical shifts would help in assigning the signals of the aromatic protons, the protons of the methoxy (B1213986) and methyl groups, and the amine protons. Similarly, the 13C chemical shifts for the different carbon atoms in the molecule can be predicted and compared with experimental spectra.

Table 4: Calculated 1H and 13C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Calculated Chemical Shift (ppm) |

| 1H NMR | |

| Aromatic Protons | 6.6 - 6.8 |

| -NH2 | 3.5 |

| -OCH(CH3)- | 4.2 |

| -OCH3 | 3.3 |

| -CH(CH3)- | 1.2 |

| 13C NMR | |

| C-NH2 | 140.1 |

| C-O (aromatic) | 150.5 |

| Aromatic Carbons | 115.2 - 118.9 |

| -OCH(CH3)- | 75.3 |

| -OCH3 | 58.1 |

| -CH(CH3)- | 18.2 |

| Note: These are illustrative values based on chemical shifts of similar functional groups in related molecules. chemicalbook.com |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. mdpi.com This allows for the determination of reaction pathways, activation energies, and reaction kinetics. researchgate.net

For this compound, computational modeling could be used to investigate various reactions, such as its atmospheric degradation by hydroxyl radicals or its metabolic pathways. For instance, in a reaction with an OH radical, several pathways are possible, including hydrogen abstraction from the amine group, the alkyl chain, or addition to the aromatic ring. mdpi.comresearchgate.net

Computational studies on similar molecules like 4-methyl aniline (B41778) have shown that hydrogen abstraction from the amino group is often a favorable pathway. mdpi.com By calculating the activation barriers for each potential reaction channel, the most likely mechanistic pathway can be determined. The results of such studies are crucial for understanding the environmental fate and toxicological profile of the compound.

Identification and Characterization of Transition States

In chemical reactions, a transition state (TS) represents the highest energy point along the reaction pathway, corresponding to an activated complex. Identifying and characterizing the TS is crucial for understanding reaction mechanisms and calculating activation energies.

Computational methods, particularly DFT, are employed to locate these transient structures on the potential energy surface. For reactions involving aromatic amines, such as electrophilic aromatic substitution, the transition state often resembles a Meisenheimer complex or a related high-energy intermediate. acs.org The process involves geometry optimization algorithms that search for a first-order saddle point—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate.

Once a candidate TS structure is located, its identity must be confirmed through a frequency calculation. A genuine transition state is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For this compound, theoretical studies would focus on reactions such as N-alkylation, N-acylation, or substitution on the aromatic ring. The characterization of the relevant transition states would provide insight into the activation barriers for these transformations.

Table 1: Hypothetical Vibrational Frequencies for a Transition State in an N-Alkylation Reaction

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | -350i | N-C bond formation / C-X bond breaking |

| 2 | 250 | Phenyl ring deformation |

| 3 | 1200 | C-H stretch (alkyl group) |

| 4 | 1600 | C=C stretch (aromatic) |

| 5 | 3400 | N-H stretch |

Reaction Coordinate Mapping and Energy Profiles

A reaction coordinate is a one-dimensional parameter chosen to represent the progress of a reaction, linking reactants, transition states, and products. wikipedia.org Mapping the energy of the system as a function of this coordinate generates a reaction energy profile. This profile visually represents the thermodynamics (relative energies of reactants and products) and kinetics (the activation energy barrier) of a reaction.

Computational techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to map this pathway. Starting from the geometry of the transition state, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward direction (towards products) and the reverse direction (towards reactants). This confirms that the identified transition state correctly connects the desired reactants and products. researchgate.net

Influence of Solvent Effects on Reaction Energetics and Pathways

Chemical reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can significantly influence reaction energetics and pathways through various interactions, such as hydrogen bonding, dipole-dipole interactions, and stabilization of charged species. wikipedia.orgresearchgate.net An increase in solvent polarity, for instance, often stabilizes charged intermediates and transition states, which can accelerate reactions that involve the development of charge. wikipedia.org

Computational models account for these solvent effects using either explicit or implicit methods. Explicit models involve including a number of solvent molecules directly in the calculation, which is computationally expensive. More commonly, implicit or continuum solvent models are used, where the solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example.

In the context of this compound, the amine group can engage in hydrogen bonding with protic solvents. For reactions involving ionic intermediates, such as the arenium ion in electrophilic substitution, polar solvents would be expected to lower the activation energy by stabilizing the charged transition state. quora.com Computational studies modeling these effects are essential for obtaining results that are comparable to experimental conditions. nih.govacs.org

Table 2: Hypothetical Calculated Activation Energy (ΔG‡) for an SₙAr Reaction in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 35.2 |

| Toluene | 2.4 | 31.5 |

| Acetone | 20.7 | 26.8 |

| Acetonitrile | 37.5 | 25.1 |

| Water | 78.4 | 23.9 |

Reactivity Prediction in Aromatic Amine Systems

Evaluation of Nucleophilicity and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the electron density. nih.gov For an aromatic amine, two key properties are its ability to act as a nucleophile (donating electrons) and the susceptibility of its aromatic ring to electrophilic attack.

Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. Aromatic amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. While the amine itself is not electrophilic, this index can be calculated for potential reacting partners. researchgate.net

Fukui Functions: These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui function for electrophilic attack would likely be largest at the nitrogen atom and the ortho and para positions of the aromatic ring, with the ortho position being favored due to the strong activating effect of the amine group.

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO would be primarily located on the amine and the aromatic ring, indicating these are the primary sites of nucleophilic reactivity.

Analysis of Steric and Electronic Influences on Reaction Rates

Reaction rates in aromatic systems are governed by a combination of electronic and steric effects. researchgate.net

Electronic Effects: These arise from the ability of substituents to donate or withdraw electron density from the reactive center. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance and making the ortho and para positions more nucleophilic. The 4-(2-Methoxy-1-methyl-ethoxy) group is also an electron-donating group due to the ether oxygen, further activating the ring towards electrophilic substitution. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify these charge distributions. nih.gov

Steric Effects: These result from the spatial arrangement of atoms. numberanalytics.com The bulky 2-Methoxy-1-methyl-ethoxy group can cause steric hindrance, potentially slowing down reactions at the adjacent ortho positions of the aromatic ring or at the nitrogen atom itself. scielo.br While electronically the ortho position is highly activated, a bulky electrophile might preferentially attack the less hindered para position (which is blocked in this molecule) or the other ortho position. Computational models can quantify steric hindrance by measuring interatomic distances in transition state geometries or by calculating steric energy components. researchgate.net

For this compound, there is a delicate balance: the electronic effects of both the amine and the large ether group strongly activate the ring, while the steric bulk of the ether substituent may direct incoming electrophiles away from the adjacent ortho position.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The this compound molecule possesses significant conformational flexibility due to several rotatable bonds, particularly within the ether side chain (C-O, C-C bonds) and the bond connecting the ether oxygen to the phenyl ring.

Computational methods can explore the potential energy surface to identify stable, low-energy conformers. This is often done by systematically rotating specific dihedral angles and calculating the energy at each step (a potential energy surface scan). The results identify energy minima corresponding to stable conformers and energy maxima corresponding to the barriers for rotation. mdpi.com

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cring-O-C-Cmethyl) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A (Anti) | ~180° | 0.00 | 65 |

| B (Gauche) | ~60° | 0.85 | 20 |

| C (Gauche) | ~-60° | 0.95 | 15 |

Reactivity, Transformation, and Mechanistic Studies of 4 2 Methoxy 1 Methyl Ethoxy Phenylamine

Reactions Involving the Phenylamine Moiety

The phenylamine group is a highly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons increases the electron density of the benzene (B151609) ring through resonance, making it more susceptible to electrophilic attack. The nitrogen atom itself also acts as a nucleophile.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group (-NH₂) and the ether group (-OR) are both electron-donating groups that activate the aromatic ring towards electrophilic substitution. They direct incoming electrophiles primarily to the ortho and para positions. In 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, the para position relative to the amino group is occupied by the ether. Therefore, electrophilic attack is expected to occur at the positions ortho to the strongly activating amino group (positions 2 and 6).

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. However, the high reactivity of the aniline (B41778) ring often requires careful control of reaction conditions to avoid polysubstitution or oxidation.

Halogenation: Reaction with bromine water, for instance, typically leads to the rapid formation of a polybrominated product. Monosubstitution can be achieved under milder conditions or by first protecting the amino group via acetylation.

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acids is often problematic as the strongly acidic conditions protonate the amino group, forming the anilinium ion. This deactivates the ring and directs substitution to the meta position. Furthermore, oxidation of the ring can occur. To achieve para- or ortho-nitration, the amino group is usually protected as an acetanilide first.

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to sulfanilic acid.

The table below summarizes expected outcomes for electrophilic aromatic substitution on the phenyl ring of this compound.

| Reaction | Reagent(s) | Expected Major Product(s) | Conditions |

| Bromination | Br₂ in CCl₄ or CH₃COOH | 2-Bromo-4-(2-methoxy-1-methyl-ethoxy)-phenylamine | Controlled, mild conditions |

| Nitration | HNO₃, H₂SO₄ (after NH₂ protection) | 2-Nitro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine | Protection of amino group required |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2-methoxy-1-methyl-ethoxy)-benzenesulfonic acid | High temperature |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Generally not successful due to complexation of the Lewis acid with the amino group. | N/A |

Nucleophilic Substitution and Derivatization at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows for a variety of derivatization reactions at the nitrogen atom, including N-alkylation, N-acylation, and the formation of Schiff bases. These reactions are fundamental in synthetic organic chemistry for building more complex molecules. mdpi.comnih.gov

N-Acylation: The amine can readily react with acyl halides or anhydrides to form amides. This reaction is often used to protect the amino group.

N-Alkylation: Direct alkylation with alkyl halides can occur but may lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination is a more controlled method for preparing secondary or tertiary amines.

Schiff Base Formation: Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. mdpi.comresearchgate.net This reaction is typically reversible and catalyzed by acid or base.

Below is a table of common derivatization reactions at the nitrogen atom.

| Reaction Type | Reagent(s) | Product Type |

| N-Acylation | Acetyl chloride or Acetic anhydride (B1165640) | N-(4-(2-methoxy-1-methyl-ethoxy)phenyl)acetamide |

| N-Alkylation | Methyl iodide (excess) | N,N,N-trimethyl-4-(2-methoxy-1-methyl-ethoxy)anilinium iodide |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-4-(2-methoxy-1-methyl-ethoxy)aniline |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-4-(2-methoxy-1-methyl-ethoxy)phenylamine |

Oxidation Pathways of Aromatic Amines

The oxidation of anilines can be complex and yield a variety of products depending on the oxidant and reaction conditions. nih.gov The electron-rich nature of the aniline ring makes it susceptible to oxidation. cdnsciencepub.comresearchgate.net The reaction often proceeds through a series of intermediates, including nitroso and nitro compounds.

Mild oxidizing agents can lead to coupling reactions, forming colored compounds like azoxybenzenes and azobenzenes. nih.gov Stronger oxidizing agents can oxidize the amino group to a nitro group or even degrade the aromatic ring. The presence of substituents on the ring influences the course of the oxidation. orientjchem.orgacs.org For instance, controlling the basicity of the reaction medium can selectively yield either azoxybenzenes (with a mild base) or nitrobenzenes (with a stronger base) when using hydrogen peroxide as the oxidant. nih.gov

The electrochemical oxidation of aniline derivatives has also been extensively studied, revealing pathways that can lead to polymerization (polyaniline) or the formation of dimeric products like benzidines. nih.gov

| Oxidizing Agent | Potential Product(s) |

| Hydrogen peroxide (H₂O₂), NaF | 4,4'-bis(2-methoxy-1-methyl-ethoxy)azoxybenzene |

| Hydrogen peroxide (H₂O₂), NaOMe | 1-(2-methoxy-1-methyl-ethoxy)-4-nitrobenzene |

| Caro's acid (H₂SO₅) | 1-(2-methoxy-1-methyl-ethoxy)-4-nitrosobenzene and 1-(2-methoxy-1-methyl-ethoxy)-4-nitrobenzene |

| Potassium permanganate (KMnO₄) | Complex mixture, potential for ring cleavage or polymerization |

Reactions Involving the Ether Linkage

The aryl alkyl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. Rearrangement reactions are also known for certain types of ether-substituted anilines, although they are less common.

Cleavage Mechanisms of Aryl Alkyl Ethers

The cleavage of aryl alkyl ethers typically requires strong reagents to break the stable C-O bond. acs.org The reaction usually proceeds by protonation of the ether oxygen by a strong acid, followed by nucleophilic attack of a conjugate base. masterorganicchemistry.comlibretexts.org

With Strong Acids: Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for ether cleavage. wikipedia.org The mechanism depends on the structure of the alkyl group. For primary and secondary alkyl groups, an Sₙ2 mechanism is common, where the halide ion attacks the less sterically hindered alkyl carbon. libretexts.org For ethers with tertiary alkyl groups, an Sₙ1 mechanism involving a stable carbocation intermediate is more likely. libretexts.org In the case of this compound, the ether contains a secondary carbon attached to the aryl oxygen, suggesting an Sₙ2 pathway is likely. The products would be 4-aminophenol and the corresponding alkyl halide.

With Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers, often under milder conditions than strong mineral acids. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack. nsf.gov

Other Reagents: Nucleophilic reagents such as lithium chloride in dimethylformamide have been used for the cleavage of activated alkyl aryl ethers. mdma.ch

| Reagent | Mechanism | Products |

| Hydroiodic Acid (HI) | Sₙ2 | 4-Aminophenol + 2-iodo-1-methoxypropane |

| Boron Tribromide (BBr₃) | Lewis acid-assisted cleavage | 4-Aminophenol + Alkyl bromide derivative |

| Lithium Chloride (LiCl) in DMF | Nucleophilic substitution (if activated) | 4-Aminophenol + Alkyl chloride derivative |

Rearrangement Reactions of Ether-Substituted Anilines

While specific rearrangement reactions for this compound are not widely documented, several classic organic rearrangements are known for related structures. The applicability of these reactions depends on the specific substituents and reaction conditions.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. For a molecule like the target compound to undergo a Smiles-type rearrangement, it would require a tethered nucleophile and an activated aromatic ring.

Claisen Rearrangement: This is a well-known pericyclic reaction specific to allyl aryl ethers. Since the ether group in this compound is not an allyl group, it will not undergo a classic Claisen rearrangement.

Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. It is a reaction of an aniline derivative but is not directly related to the ether linkage itself.

The synthesis of complex heterocyclic structures like quinolines can be achieved from aniline derivatives. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.org These reactions often involve cyclization and rearrangement steps, demonstrating the versatile reactivity of the aniline scaffold in building more complex molecular architectures. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines. nih.govacs.org While not a direct rearrangement of the starting ether, these transformations highlight the potential for significant structural reorganization of aniline derivatives.

Stereoselective Reactions and Chiral Induction Capabilities

The presence of a stereogenic center in the 1-(2-methoxyethoxy)propan-2-yl side chain is a defining feature of this compound. This chiral element can exert significant influence on the stereochemical outcome of reactions involving the molecule, acting as a source of chiral induction.

The chiral center can guide the stereoselectivity of reactions occurring at the amine functionality or on the aromatic ring. In such transformations, the pre-existing chirality directs the approach of reagents, leading to the preferential formation of one diastereomer or enantiomer over the other. Development of stereoselective methods for synthesizing chiral, non-racemic amines is a significant area of organic and pharmaceutical chemistry. osi.lv

For instance, in reactions involving the formation of imines from the phenylamine group, the chiral side chain can create a diastereotopic environment. Subsequent nucleophilic addition to the imine C=N double bond would be expected to proceed with a degree of diastereoselectivity. The chiral auxiliary effectively blocks one face of the reactive intermediate, favoring attack from the less sterically hindered direction. This principle is fundamental to the use of chiral auxiliaries in asymmetric synthesis. osi.lv Chiral amine synthesis through asymmetric allylation of imines is an area of intense research. nih.govacs.org

The effectiveness of this chiral induction would depend on several factors, including the nature of the reactant, the solvent, and the reaction temperature. Lower temperatures generally enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.

Table 1: Illustrative Diastereoselectivity in a Hypothetical Nucleophilic Addition to an Imine Derived from this compound

| Entry | Nucleophile | Temperature (°C) | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | Allylmagnesium bromide | 25 | Diethyl ether | 65:35 |

| 2 | Allylmagnesium bromide | -78 | Tetrahydrofuran (THF) | 85:15 |

| 3 | Organolithium reagent | 0 | Hexane (B92381) | 70:30 |

| 4 | Organolithium reagent | -78 | Tetrahydrofuran (THF) | 90:10 |

Note: This table is illustrative and based on general principles of diastereoselective reactions guided by chiral auxiliaries.

The mechanism of chiral control in reactions involving this compound is rooted in the principles of asymmetric induction. The most widely accepted model for explaining stereoselectivity is the three-point interaction model, which posits that a minimum of three points of attachment are needed between a chiral molecule and a reactant or catalyst to differentiate between diastereomeric transition states. acs.org

In the case of this compound, chiral control can be exerted through several non-covalent interactions:

Steric Hindrance: The bulky ether side chain can sterically block one face of the molecule, directing incoming reagents to the opposite, more accessible face. This is often the dominant factor in determining stereoselectivity.

Chelation Control: The oxygen atoms in the ether side chain could potentially coordinate with a metal-based reagent or catalyst. This would lock the conformation of the side chain, creating a rigid chiral environment and enhancing the predictability of the stereochemical outcome.

Dipole-Dipole Interactions: The polar C-O and N-H bonds can engage in dipole-dipole interactions with reagents, influencing their trajectory of approach.

The interplay of these factors determines the energy difference between the competing diastereomeric transition states. A larger energy difference results in higher stereoselectivity. The formation of diastereoisomeric complexes between enantiomers and a chiral selector is a key step in chiral recognition. acs.org The stereochemical outcome of a reaction at a chiral center can result in retention of configuration, inversion of configuration, or racemization. pharmaacademias.com

Catalytic Activation and Deactivation Mechanisms in Transformations

The functional groups within this compound—specifically the primary amine and the aromatic ether—can participate in or be the target of various catalytic transformations.

The aromatic amine and ether moieties are susceptible to a range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-N, C-O, and C-C bonds.

Buchwald-Hartwig Amination: The primary amine can act as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

C-O Bond Activation: The aryl ether C-O bond, while generally robust, can be activated and cleaved by low-valent nickel catalysts, allowing the ether to function as an electrophile in cross-coupling reactions with various nucleophiles like organoboron reagents or Grignard reagents. acs.org The use of phenol (B47542) derivatives in cross-couplings is appealing due to their wide availability and stability. acs.org

Directed C-H Activation: The amine or ether oxygen can act as a directing group, positioning a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to selectively activate and functionalize a specific C-H bond on the aromatic ring, typically at the ortho position. nih.gov

Catalyst deactivation can occur through several mechanisms, including product inhibition, where the newly formed product coordinates too strongly to the metal center, or catalyst poisoning by impurities in the reaction mixture. In the case of N-alkyl ketimines, the high basicity and nucleophilicity of the resulting N-alkyl amine products can lead to catalyst deactivation. acs.org

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand | Aryl Bromide | Diaryl Amine |

| Suzuki-Miyaura Coupling (via C-O activation) | Ni(cod)₂ / Ligand | Arylboronic Acid | Biaryl |

| Heck Reaction (via C-H activation) | Pd(OAc)₂ / Ligand | Alkene | Substituted Styrene |

| Chan-Evans-Lam Coupling | Cu(OAc)₂ | Boronic Acid | N-Aryl Amine |

Note: This table outlines potential transformations based on the functional groups present in the molecule.

The primary amine group of this compound can function as an organocatalyst. Chiral primary and secondary amines are widely used to catalyze a variety of asymmetric reactions. alfachemic.com

The amine can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. These intermediates then participate in stereoselective bond-forming reactions.

Enamine Catalysis: The amine can catalyze α-functionalization of carbonyl compounds, such as in Michael additions or aldol reactions. The chiral side chain would be expected to induce stereoselectivity in the product.

Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the amine can form an iminium ion, which lowers the LUMO of the substrate and activates it towards nucleophilic attack, for example, in Diels-Alder or Michael addition reactions. alfachemic.com

Deactivation in organocatalysis can occur if the amine is protonated by acidic conditions, rendering it non-nucleophilic, or if it participates in irreversible side reactions.

Bond Activation Studies (e.g., C-N, C-O, C-C Bonds) within Aromatic Ether Amine Structures

The activation of strong C-N, C-O, and C-C bonds in aromatic structures is a challenging but important area of chemical synthesis, offering novel retrosynthetic disconnections. Transition metal catalysis is the primary tool for achieving these transformations. nih.gov

C-N Bond Activation: While challenging, the direct activation of the C(aryl)-N bond in aromatic amines can be achieved with certain transition metal complexes, often requiring pre-activation of the amine to an ammonium salt or another derivative to make the nitrogen a better leaving group. rsc.org The development of methods for the direct activation of the neutral C(sp²)-N bond in aromatic amines is highly desirable. rsc.org

C-O Bond Activation: The cleavage of the C(aryl)-O bond in aromatic ethers is a well-established process, particularly using nickel-based catalytic systems. acs.orgrsc.org This allows the ether group, typically considered unreactive, to be used as a leaving group in cross-coupling reactions, providing an alternative to aryl halides. The success of these reactions often depends on the electronic nature of the aromatic ring and the specific ligand used. acs.org

C-C Bond Activation: The activation of C-C bonds is thermodynamically and kinetically challenging due to their strength and steric inaccessibility. However, strategies exist for the cleavage of C-C bonds, often involving chelation assistance or the formation of strained ring systems. In the context of the target molecule, cleavage of the C-C bonds within the ether side chain or between the side chain and the aromatic ring would require harsh conditions or highly specialized catalytic systems. Recent advancements have shown electro-oxidative cleavage of benzylic C(sp³)-C(sp³) bonds in aromatic hydrocarbons. nih.gov

Mechanistic studies of these bond activation processes typically involve a key oxidative addition step, where a low-valent metal center inserts into the target C-X bond (where X = N, O, or C). This is followed by subsequent steps like transmetalation and reductive elimination to form the final product and regenerate the active catalyst.

Chiral Analysis and Stereochemical Characterization

Chromatographic Enantioseparation Techniques

Chromatographic methods are paramount for the physical separation of the enantiomers of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantioseparation. phenomenex.com The direct separation of enantiomers is most effectively achieved using columns packed with a Chiral Stationary Phase (CSP). For a primary amine like this compound, polysaccharide-based CSPs are particularly effective. fagg-afmps.be These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a complex three-dimensional structure with chiral cavities and functional groups (e.g., carbamates, benzoates) that can engage in stereoselective interactions. researchgate.netmdpi.com

The separation mechanism involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The primary amine and ether linkages in the target molecule are key sites for these interactions. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for modulating these interactions to achieve optimal resolution. windows.net The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is often necessary to reduce peak tailing and improve chromatographic efficiency for basic compounds. nih.gov

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Typical Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | 1.0 | UV at 254 nm | > 1.5 |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | n-Hexane / Ethanol (90:10, v/v) | 0.8 | UV at 254 nm | > 1.5 |

| Brush-type (Pirkle) (e.g., Whelk-O1) | n-Hexane / Ethanol / Acetic Acid (95:5:0.1, v/v/v) | 1.2 | UV at 254 nm | > 1.5 |

Gas Chromatography (GC) with Chiral Columns and Derivatization Strategies

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile compounds. researchgate.net Direct enantioseparation of amines by GC can be challenging due to their polarity, which often leads to poor peak shape and column interaction. Therefore, a common strategy involves chemical derivatization of the primary amine group to produce a less polar, more volatile, and thermally stable diastereomeric derivative. mdpi.com

This is an indirect method where the racemic amine is reacted with an enantiomerically pure chiral derivatizing agent (CDA). acs.org Reagents such as S-(-)-N-(trifluoroacetyl)-prolyl chloride (TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) are frequently used. mdpi.comnih.gov The resulting diastereomers have different physical properties and can be separated on a standard achiral GC column (e.g., a DB-5 or HP-1).

Alternatively, direct separation can be achieved using a chiral GC column, where the stationary phase is a chiral selector, often a cyclodextrin (B1172386) derivative. researchgate.netgcms.cz In this case, derivatization with an achiral reagent (e.g., trifluoroacetic anhydride) may still be employed to improve volatility and chromatographic performance. sigmaaldrich.com

| Method | Chiral Reagent/Column | Achiral Column/Derivatizing Agent | Typical Temperature Program | Detector |

|---|---|---|---|---|

| Indirect (Derivatization) | S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TPC) | DB-5 (30m x 0.25mm) | 100°C hold 2 min, ramp to 250°C at 10°C/min | FID or MS |

| Direct (Chiral Column) | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Achiral derivatization with Trifluoroacetic anhydride (B1165640) (TFAA) | 80°C hold 1 min, ramp to 200°C at 5°C/min | FID or MS |

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, combining advantages of both GC and HPLC. nih.govvub.be It typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption compared to HPLC. researchgate.net

For the enantioseparation of this compound, SFC is highly suitable. The same polysaccharide-based CSPs used in HPLC are predominantly used in SFC. fagg-afmps.bewiley.comresearchgate.net A polar organic co-solvent (modifier), such as methanol (B129727) or ethanol, is added to the CO2 to modulate solvent strength and enhance interactions with the stationary phase. Acidic or basic additives can also be employed to improve peak shape and resolution. fagg.be SFC is particularly advantageous for preparative-scale separations due to the ease of removing the CO2 mobile phase. researchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Back Pressure (bar) | Temperature (°C) | Flow Rate (mL/min) |

|---|---|---|---|---|

| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) | CO2 / Methanol (85:15, v/v) with 0.1% Diethylamine | 150 | 40 | 3.0 |

| Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB) | CO2 / Ethanol (80:20, v/v) with 0.2% Isopropylamine | 120 | 35 | 4.0 |

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for Enantiomeric Resolution

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-efficiency micro-separation techniques that can resolve enantiomers. nih.govnih.gov In CE, separation occurs in a capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE. nih.gov Highly versatile selectors for amines include cyclodextrins and their derivatives. sci-hub.box The differential inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin leads to different electrophoretic mobilities and, consequently, separation.

CEC is a hybrid technique that combines the principles of HPLC and CE. wikipedia.org The capillary is packed with a CSP (similar to HPLC), but the mobile phase is driven by electroosmotic flow (EOF) instead of pressure. unicampus.it This results in a very flat flow profile, leading to extremely high separation efficiencies and resolutions.

| Technique | Chiral Selector / Stationary Phase | Background Electrolyte (BGE) / Mobile Phase | Voltage (kV) | Detection |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | 10 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 50 mM Phosphate buffer (pH 2.5) | +20 | UV at 214 nm |

| Capillary Electrochromatography (CEC) | Vancomycin-bonded silica CSP | Acetonitrile / 10 mM Ammonium Acetate (80:20, v/v) | +25 | UV at 254 nm |

Spectroscopic Methods for Enantiomeric Excess Determination

While chromatography physically separates enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), can be used to determine the enantiomeric excess (% ee) of a sample without separation. researchgate.net This is achieved by converting the enantiomers into diastereomers, which are spectroscopically distinct.

NMR Spectroscopy with Chiral Solvating Agents or Derivatizing Reagents

In an achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral auxiliary is added directly to the NMR tube. researchgate.net This can be a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).

Chiral Solvating Agents (CSAs): These agents form transient, rapidly-equilibrating diastereomeric complexes with the enantiomers of the analyte through weak, non-covalent interactions. nih.govrsc.org This results in separate, chemically-shifted signals for corresponding protons in the two enantiomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For primary amines, acidic CSAs like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) are highly effective. acs.orgrsc.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. wikipedia.org The reaction must proceed to completion without any kinetic resolution. The resulting diastereomers have distinct NMR spectra, allowing for quantification by integration. A common method for primary amines involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL, which forms stable diastereomeric iminoboronate esters. bham.ac.ukresearchgate.net

| Method | Chiral Auxiliary | Solvent | Observed Nucleus | Typical Chemical Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | CDCl3 | ¹H | 0.01 - 0.1 |

| Chiral Derivatizing Agent (CDA) | 2-Formylphenylboronic acid + (S)-BINOL | CDCl3 | ¹H (e.g., imine proton) | > 0.2 |

| Chiral Derivatizing Agent (CDA) | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | CDCl3 | ¹H or ¹⁹F | Variable |

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Optical Purity Assessment

Chiroptical methods are indispensable non-destructive techniques for evaluating the enantiomeric composition of chiral molecules like this compound. These methods rely on the differential interaction of enantiomers with polarized light.

Optical Rotation is a fundamental chiroptical technique that measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The specific rotation, [α], is a standardized value used to characterize chiral substances. For a hypothetical enantiomerically pure sample of (R)-4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, a specific rotation value could be determined, for instance, as +X° (c 1.0, CHCl₃), while its enantiomer, (S)-4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, would exhibit a specific rotation of -X° under the same conditions. The optical purity of a sample can then be calculated by comparing its measured optical rotation to the specific rotation of the pure enantiomer.

| Property | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| Specific Rotation ([α]) | +X° (c 1.0, CHCl₃) | -X° (c 1.0, CHCl₃) |

Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength, resulting in positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry. For instance, the CD spectrum of one enantiomer of this compound might exhibit a positive Cotton effect at a specific wavelength, while its mirror image would show a negative Cotton effect of equal magnitude at the same wavelength. This technique is particularly valuable for confirming the identity of enantiomers and for quantitative analysis of enantiomeric excess.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer |

| λ₁ | +Y | -Y |

| λ₂ | -Z | +Z |

Absolute Configuration Determination Methodologies

While chiroptical methods can assess optical purity, the unambiguous determination of the absolute configuration (the actual three-dimensional arrangement of atoms) requires more definitive techniques.

Single-Crystal X-ray Diffraction of Chiral Derivatives

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space.

For a chiral amine like this compound, which may not readily form suitable crystals itself, a common strategy is to prepare a diastereomeric salt by reacting the racemic amine with a chiral resolving agent of known absolute configuration, such as (R)-mandelic acid. psu.eduresearchgate.net The resulting diastereomers, for example, (R)-amine·(R)-mandelic acid and (S)-amine·(R)-mandelic acid, will have different physical properties, including crystal packing and solubility, allowing for their separation.

Once a suitable single crystal of one of the diastereomeric salts is obtained, X-ray diffraction analysis can be performed. The known absolute configuration of the chiral resolving agent serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine.

Below is a hypothetical table of crystallographic data for a diastereomeric salt of (R)-4-(2-Methoxy-1-methyl-ethoxy)-phenylamine with (R)-mandelic acid.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 22.789 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 3567.8 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

The Flack parameter, being close to zero, would in this hypothetical case confirm the correct assignment of the absolute configuration.

Advanced Applications in Materials Science and Catalysis

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The amine group of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine can be readily functionalized, for instance, by converting it into a carboxylate or pyridyl group, to serve as a versatile ligand for the construction of MOFs and coordination polymers.

The ether and methyl groups in the side chain of this compound can play a significant role in the design of MOF ligands. The flexible ether linkage can introduce a degree of conformational adaptability to the ligand, potentially leading to the formation of novel framework topologies that are not accessible with purely rigid ligands. Furthermore, the presence of oxygen atoms in the ether group can offer additional coordination sites or act as hydrogen bond acceptors, influencing the packing of the framework and its interaction with guest molecules.

| Ligand Design Principle | Influence of this compound Structure |

| Rigidity and Connectivity | The phenylamine core provides a rigid platform for predictable coordination. |

| Functionality | The amine group can be modified to introduce coordinating groups like carboxylates or pyridyls. |

| Flexibility and Chirality | The ether side chain introduces flexibility and a chiral center, potentially leading to complex and chiral MOF structures. |

| Secondary Interactions | The ether oxygen atoms can participate in hydrogen bonding, influencing framework stability and guest interactions. |

The bulky and flexible side chain could act as a "pore-directing" agent, influencing the arrangement of the framework and the dimensions of the resulting pores. By varying the synthetic conditions, it might be possible to control the conformation of the side chain, thereby tuning the porosity of the MOF. The presence of these functional groups within the pores can also modify the chemical environment, making the MOF more suitable for specific applications. For instance, the ether groups could enhance the affinity of the MOF for polar guest molecules.

The functional groups lining the pores of a MOF are critical for its performance in catalysis and separation. Amine-functionalized MOFs are known to be effective catalysts for various organic reactions and show enhanced selectivity for the capture of acidic gases like CO2. rsc.org While the amine group of this compound would likely be modified to create the ligand, the ether functionalities of the side chain could still play a role.

The presence of ether groups within the MOF pores could create specific binding sites for substrates in catalytic reactions or enhance the selective adsorption of certain molecules in separation processes. For example, the oxygen atoms could act as Lewis basic sites, participating in catalytic cycles or interacting preferentially with polar analytes. This could lead to MOFs with tailored catalytic activity or separation capabilities for applications in fine chemical synthesis, gas purification, and chromatography.

Integration into Polymer and Electronic Materials